molecular formula C14H18N2O3 B15076304 2-[(Cyclohexylcarbamoyl)amino]benzoic acid

2-[(Cyclohexylcarbamoyl)amino]benzoic acid

Cat. No.: B15076304
M. Wt: 262.30 g/mol
InChI Key: QQWZDPQLXLWNPL-UHFFFAOYSA-N
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Description

2-[(Cyclohexylcarbamoyl)amino]benzoic acid is an organic compound belonging to the class of aminobenzoic acids. These compounds are characterized by the presence of an amine group attached to the benzene ring of benzoic acid. This specific compound is known for its unique structure, which includes a cyclohexylcarbamoyl group attached to the amino group of benzoic acid .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Cyclohexylcarbamoyl)amino]benzoic acid can be achieved through a one-pot method. This involves the reaction of 2-aminobenzoic acid with cyclohexyl isocyanate under controlled conditions. The reaction typically takes place in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-[(Cyclohexylcarbamoyl)amino]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(Cyclohexylcarbamoyl)amino]benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Used in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 2-[(Cyclohexylcarbamoyl)amino]benzoic acid involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various biological effects, such as antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(Cyclohexylcarbamoyl)amino]benzoic acid is unique due to its specific structure, which imparts distinct chemical and biological properties. The presence of the cyclohexylcarbamoyl group enhances its stability and reactivity compared to other aminobenzoic acid derivatives .

Properties

Molecular Formula

C14H18N2O3

Molecular Weight

262.30 g/mol

IUPAC Name

2-(cyclohexylcarbamoylamino)benzoic acid

InChI

InChI=1S/C14H18N2O3/c17-13(18)11-8-4-5-9-12(11)16-14(19)15-10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2,(H,17,18)(H2,15,16,19)

InChI Key

QQWZDPQLXLWNPL-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)NC2=CC=CC=C2C(=O)O

Origin of Product

United States

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